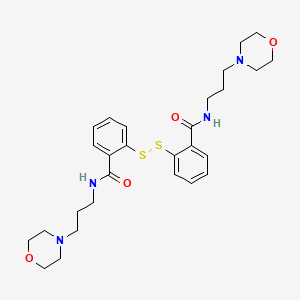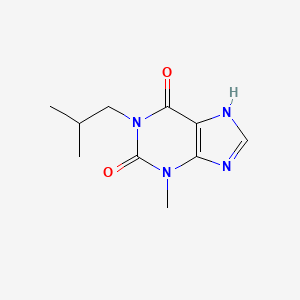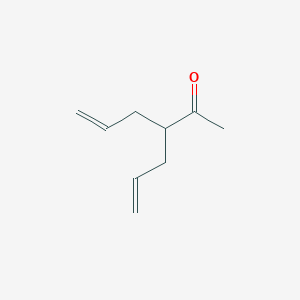
Benzamide, 2,2'-dithiobis(N-(3-(4-morpholinyl)propyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide, 2,2’-dithiobis(N-(3-(4-morpholinyl)propyl)-: is a complex organic compound known for its unique chemical structure and properties It is characterized by the presence of a benzamide core linked to a morpholine ring through a propyl chain, with two sulfur atoms forming a dithiobis linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, 2,2’-dithiobis(N-(3-(4-morpholinyl)propyl)- typically involves the reaction of benzamide derivatives with morpholine and propylamine under specific conditions. The process may include steps such as:
Condensation Reaction: Benzamide derivatives react with morpholine and propylamine in the presence of a suitable catalyst.
Formation of Dithiobis Linkage:
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods are employed to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Benzamide, 2,2’-dithiobis(N-(3-(4-morpholinyl)propyl)- can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzamide or morpholine ring are replaced with other groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products:
Sulfoxides and Sulfones: Formed through oxidation.
Thiol Derivatives: Formed through reduction.
Substituted Benzamides: Formed through substitution reactions.
Applications De Recherche Scientifique
Chemistry:
Catalysis: Used as a ligand in catalytic reactions to enhance reaction rates and selectivity.
Material Science: Incorporated into polymers and materials for improved properties.
Biology:
Enzyme Inhibition: Acts as an inhibitor for specific enzymes, making it useful in biochemical studies.
Protein Binding: Studied for its interactions with proteins and potential therapeutic applications.
Medicine:
Drug Development: Explored as a potential drug candidate for various diseases due to its unique structure and biological activity.
Antimicrobial Activity: Exhibits antimicrobial properties, making it a candidate for developing new antibiotics.
Industry:
Chemical Manufacturing: Used as an intermediate in the synthesis of other complex compounds.
Mécanisme D'action
The mechanism of action of Benzamide, 2,2’-dithiobis(N-(3-(4-morpholinyl)propyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting biochemical pathways. The dithiobis linkage and morpholine ring play crucial roles in its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
- N-(1-(((3-(4-morpholinyl)propyl)amino)carbonyl)-2-(2-thienyl)vinyl)benzamide
- N-(2-(4-isopropylphenyl)-1-(((3-(4-morpholinyl)propyl)amino)carbonyl)vinyl)benzamide
- N-(2-(3,4-dimethoxy-phenyl)-1-(((3-(4-morpholinyl)propyl)amino)carbonyl)vinyl)benzamide
Uniqueness: Benzamide, 2,2’-dithiobis(N-(3-(4-morpholinyl)propyl)- stands out due to its dithiobis linkage, which imparts unique chemical and biological properties. This linkage enhances its stability and reactivity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
78020-93-6 |
|---|---|
Formule moléculaire |
C28H38N4O4S2 |
Poids moléculaire |
558.8 g/mol |
Nom IUPAC |
N-(3-morpholin-4-ylpropyl)-2-[[2-(3-morpholin-4-ylpropylcarbamoyl)phenyl]disulfanyl]benzamide |
InChI |
InChI=1S/C28H38N4O4S2/c33-27(29-11-5-13-31-15-19-35-20-16-31)23-7-1-3-9-25(23)37-38-26-10-4-2-8-24(26)28(34)30-12-6-14-32-17-21-36-22-18-32/h1-4,7-10H,5-6,11-22H2,(H,29,33)(H,30,34) |
Clé InChI |
NQKAXKSLWJHSEC-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1CCCNC(=O)C2=CC=CC=C2SSC3=CC=CC=C3C(=O)NCCCN4CCOCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methyl-2-(thiophen-2-YL)-3H-naphtho[1,2-D]imidazole](/img/structure/B14450503.png)

![N-[3-(Dioctadecylamino)propyl]-2-methylprop-2-enamide](/img/structure/B14450507.png)
![3-Chloro-6-[(naphthalen-2-yl)oxy]pyridazine](/img/structure/B14450509.png)
![N-[bis(methylsulfanyl)methylideneamino]-1-pyridin-2-ylethanimine](/img/structure/B14450512.png)


![2-Diazonio-1-[(1S,6R)-6-(methoxycarbonyl)cyclohex-3-en-1-yl]ethen-1-olate](/img/structure/B14450535.png)


![4-Methoxy-N-[(1-oxo-1lambda~5~-pyridin-4-yl)methyl]benzamide](/img/structure/B14450546.png)


![2-[Methyl(phenyl)amino]ethyl pyrene-1-carboxylate](/img/structure/B14450575.png)
